

# Aloglutamol: An In-Depth Toxicological and Safety Profile Analysis

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Compound of Interest		
Compound Name:	Aloglutamol	
Cat. No.:	B576658	Get Quote

**Aloglutamol**, an antacid medication, is a complex salt containing aluminum, gluconic acid, and tromethamol (tris). Despite its use in some pharmaceutical preparations, a comprehensive public toxicological profile for **Aloglutamol** as a distinct chemical entity is strikingly absent from the scientific and regulatory literature. This guide synthesizes the available information on its components to provide a preliminary safety assessment, while highlighting the significant data gaps that preclude a complete toxicological characterization.

Aloglutamol is chemically identified as a salt of aluminum, D-gluconic acid, and tris(hydroxymethyl)aminomethane, with the CAS Number 13755-41-4.[1] It is utilized as an antacid to neutralize stomach acid.[1][2] Unlike more extensively studied compounds, Aloglutamol itself has not been the subject of dedicated and publicly available studies on its acute, sub-chronic, or chronic toxicity. Therefore, a quantitative summary of toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), cannot be provided. Furthermore, specific studies on the genotoxicity, carcinogenicity, and reproductive toxicity of Aloglutamol are not available in the public domain.

In the absence of direct data, a toxicological assessment must consider the individual properties of its constituent parts: aluminum, gluconic acid, and tromethamol.

## **Toxicological Profile of Constituent Components Aluminum**



Aluminum is a well-documented toxicant, particularly with chronic exposure. The primary concern with aluminum-containing antacids is the potential for aluminum absorption and subsequent systemic toxicity.

- Neurotoxicity: Chronic exposure to elevated levels of aluminum has been associated with neurotoxic effects, including impaired cognitive function and motor skills. It has been implicated as a potential contributing factor in neurodegenerative diseases, although a causal link remains a subject of debate.
- Bone Toxicity: Aluminum can interfere with bone mineralization, leading to conditions such as osteomalacia. It competes with calcium for absorption and can disrupt normal bone remodeling processes.
- Renal Toxicity: Patients with impaired renal function are particularly susceptible to aluminum toxicity, as the kidneys are the primary route of excretion. Accumulation of aluminum in these individuals can lead to serious health consequences.

#### **Gluconic Acid**

Gluconic acid is a naturally occurring organic acid and is generally considered to be of low toxicity.

- Acute Toxicity: Studies on related gluconate salts in aquatic organisms suggest low acute toxicity. For instance, one study reported an LC50 value for Mn-GA (manganese gluconate) of 240 mg/L in Daphnia magna.[3]
- Chelating Properties: Gluconic acid is a known chelating agent, meaning it can bind to metal ions. This property is relevant in the context of **Aloglutamol**, as it forms a complex with aluminum.[4][5] Some research suggests that gluconic acid can alleviate aluminum toxicity in plants by chelating the aluminum ions.[6][7] However, the effect of this chelation on the bioavailability and toxicity of aluminum in humans from **Aloglutamol** has not been studied.

### **Tromethamol (Tris)**

Tromethamol, also known as tris, is an organic amine used as a biological buffer and in the synthesis of pharmaceuticals.



General Toxicity: Tromethamol is generally considered to have low toxicity. However, rapid
intravenous administration of high doses can lead to adverse effects such as hypoglycemia,
hyperkalemia, and respiratory depression. The oral toxicity of tromethamol is expected to be
significantly lower.

#### **Data Presentation**

Due to the lack of specific toxicological studies on **Aloglutamol**, a quantitative data summary table cannot be generated. The available data on the components is largely qualitative or derived from studies not directly relevant to the oral administration of **Aloglutamol** in humans.

### **Experimental Protocols**

Detailed experimental protocols for key toxicological experiments on **Aloglutamol** cannot be provided as no such studies have been identified in the public literature.

## **Signaling Pathways and Experimental Workflows**

The mechanism of action of **Aloglutamol** is as an antacid, involving a direct chemical neutralization of gastric acid.[2] There are no known complex signaling pathways associated with its therapeutic action or its potential toxicity that would warrant a diagrammatic representation. Similarly, without available experimental studies, no workflows can be depicted.

#### Conclusion

The toxicological profile of **Aloglutamol** remains largely uncharacterized. While an initial assessment based on its components suggests that the primary toxicological concern would be related to the aluminum content, the specific bioavailability and toxicokinetics of aluminum from the **Aloglutamol** complex are unknown. The absence of data on genotoxicity, carcinogenicity, and reproductive toxicity represents a significant knowledge gap. Therefore, a comprehensive and in-depth technical guide on the toxicology of **Aloglutamol** cannot be fully realized at this time. Further research is imperative to establish a complete safety profile for this compound. Professionals in drug development and research should exercise caution and acknowledge these data deficiencies when considering the use or study of **Aloglutamol**.



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